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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethoxypyrimidine

Cat. No.: B014629 Get Quote

Introduction: The Structural Significance of 5-
Bromo-2,4-dimethoxypyrimidine
5-Bromo-2,4-dimethoxypyrimidine is a halogenated and oxygenated pyrimidine derivative of

significant interest in medicinal chemistry and drug development.[1] Its utility as a versatile

synthetic intermediate stems from the unique electronic properties conferred by its substituents.

The electron-withdrawing bromine atom at the 5-position and the electron-donating methoxy

groups at the 2- and 4-positions create a distinct reactivity profile, making it a valuable building

block for the synthesis of more complex, biologically active molecules.[1] Given its pivotal role

in synthetic chemistry, the unambiguous structural elucidation and purity assessment of 5-
Bromo-2,4-dimethoxypyrimidine are of paramount importance. This in-depth technical guide

provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for

the definitive characterization of this compound. This guide is intended for researchers,

scientists, and drug development professionals who rely on precise analytical data for informed

decision-making in their synthetic and medicinal chemistry endeavors.

Molecular Identity and Physicochemical Properties
A foundational understanding of the physical and chemical properties of 5-Bromo-2,4-
dimethoxypyrimidine is essential before delving into its spectroscopic data. These properties

are summarized in the table below.
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Property Value Source(s)

Molecular Formula C₆H₇BrN₂O₂ [2][3]

Molecular Weight 219.04 g/mol [1][2][3]

CAS Number 56686-16-9 [1][2][3]

Appearance White to off-white solid [1]

Melting Point 62-65 °C [1]

IUPAC Name
5-bromo-2,4-

dimethoxypyrimidine
[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. For 5-Bromo-2,4-dimethoxypyrimidine, both ¹H and ¹³C

NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 5-Bromo-2,4-dimethoxypyrimidine is predicted to be relatively

simple, reflecting the symmetry of the molecule. The key to interpreting the spectrum lies in

understanding how the electronic environment of each proton influences its chemical shift.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 Singlet 1H H-6

~4.05 Singlet 3H C4-OCH₃

~3.95 Singlet 3H C2-OCH₃

Interpretation and Rationale:
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The pyrimidine ring possesses a single proton at the C-6 position. Due to the electronegativity

of the adjacent nitrogen atoms and the bromine at C-5, this proton is expected to be

significantly deshielded, appearing as a singlet in the downfield region of the spectrum,

estimated around 8.3 ppm.

The two methoxy groups are in different chemical environments. The methoxy group at C-4 is

flanked by a nitrogen and the bromine-bearing carbon (C-5), while the methoxy group at C-2 is

situated between two nitrogen atoms. This difference in electronic environment is expected to

result in two distinct singlets for the methoxy protons. Each singlet will integrate to three

protons.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural

determination.

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-2,4-
dimethoxypyrimidine and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle

warming or sonication can be employed if necessary.

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR

spectrometer to ensure adequate signal dispersion.

Acquisition Parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64 (adjust to achieve a good signal-to-noise ratio)

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b014629?utm_src=pdf-body
https://www.benchchem.com/product/b014629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in

the molecule and offers valuable information about their chemical environment.

Predicted and Experimental ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Data Source

~170 C-4 Predicted

~165 C-2 Predicted

~160 C-6 Predicted

~95 C-5 Predicted

54.98 C2-OCH₃ or C4-OCH₃ Experimental[4]

54.84 C4-OCH₃ or C2-OCH₃ Experimental[4]

Interpretation and Rationale:

The carbon atoms in the pyrimidine ring are expected to be significantly downfield due to the

influence of the electronegative nitrogen and oxygen atoms. The carbons directly bonded to

oxygen (C-2 and C-4) will be the most deshielded. The carbon bearing the bromine atom (C-5)

will also experience a downfield shift. The protonated carbon (C-6) will be the most upfield of

the ring carbons. The two methoxy carbons have been experimentally observed at 54.98 and

54.84 ppm in DMSO-d₆.[4]

Experimental Protocol for ¹³C NMR Data Acquisition

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrument Setup: The spectrum should be acquired on the same spectrometer as the ¹H

NMR.

Acquisition Parameters: A standard proton-decoupled pulse sequence should be used.

Pulse Angle: 30-45°
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Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (a higher number of scans is required due to the low natural

abundance of ¹³C)

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at

39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by detecting the vibrational frequencies of its bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 C-H stretch (aromatic) Medium

2950-2850 C-H stretch (methyl) Medium

1600-1550
C=N/C=C stretch (pyrimidine

ring)
Strong

1480-1420 C-H bend (methyl) Medium

1300-1200 C-O stretch (aryl ether) Strong

~1100 C-O stretch (aryl ether) Strong

800-750 C-Br stretch Medium-Strong

Interpretation and Rationale:

The IR spectrum of 5-Bromo-2,4-dimethoxypyrimidine is expected to be dominated by strong

absorptions corresponding to the C=N and C=C stretching vibrations of the pyrimidine ring. The

C-O stretching of the methoxy groups will also give rise to strong bands in the fingerprint
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region. The presence of the C-Br bond can be confirmed by a characteristic absorption in the

lower frequency region of the spectrum.

Experimental Protocol for FT-IR Data Acquisition

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A

small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed

into a transparent disk.

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. Then, the

sample pellet is placed in the beam path, and the sample spectrum is acquired.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-

to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the

elucidation of the fragmentation pathways of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Ion Interpretation

220/218 [M]⁺

Molecular ion peak

(characteristic 1:1 isotopic

pattern for Bromine)

205/203 [M - CH₃]⁺
Loss of a methyl radical from a

methoxy group

177/175 [M - CH₃ - CO]⁺
Subsequent loss of carbon

monoxide

139 [M - Br]⁺ Loss of a bromine radical

124 [M - Br - CH₃]⁺
Loss of a methyl radical

following bromine loss

Interpretation and Rationale:

The mass spectrum of 5-Bromo-2,4-dimethoxypyrimidine is expected to show a prominent

molecular ion peak with a characteristic isotopic pattern due to the presence of the two

naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results

in two peaks of almost equal intensity at m/z 218 and 220.

The fragmentation of the molecular ion is likely to proceed through several pathways, including

the loss of a methyl radical from one of the methoxy groups, followed by the loss of carbon

monoxide. Another significant fragmentation pathway would be the loss of the bromine radical.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of

molecule, leading to characteristic fragmentation patterns.

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g.,

quadrupole or time-of-flight).
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Detection: An electron multiplier detector records the abundance of each ion, generating the

mass spectrum.

Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the structural

confirmation of 5-Bromo-2,4-dimethoxypyrimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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